Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate
CAS No.: 1227958-54-4
Cat. No.: VC0173564
Molecular Formula: C13H13ClN4O3
Molecular Weight: 308.722
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227958-54-4 |
|---|---|
| Molecular Formula | C13H13ClN4O3 |
| Molecular Weight | 308.722 |
| IUPAC Name | methyl 2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C13H13ClN4O3/c1-20-12(19)9-3-2-8-10(15-9)16-13(14)17-11(8)18-4-6-21-7-5-18/h2-3H,4-7H2,1H3 |
| Standard InChI Key | YUFPNTVTPKNZLN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC2=C(C=C1)C(=NC(=N2)Cl)N3CCOCC3 |
Introduction
Chemical Properties and Structure
Molecular Identity and Physical Characteristics
Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate possesses distinctive chemical properties that define its behavior in various environments. The compound typically exists as a solid at room temperature, a characteristic consistent with many heterocyclic compounds containing multiple nitrogen atoms and functional groups . Its solubility profile suggests moderate dissolution in organic solvents, though the exact solubility may vary depending on specific conditions and the solvent used . This property is particularly important for laboratory handling, purification processes, and potential formulation in pharmaceutical applications.
The table below summarizes the key chemical identifiers and properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 1227958-54-4 |
| Molecular Formula | C₁₃H₁₃ClN₄O₃ |
| Molecular Weight | 308.722 |
| IUPAC Name | methyl 2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C13H13ClN4O3/c1-20-12(19)9-3-2-8-10(15-9)16-13(14)17-11(8)18-4-6-21-7-5-18/h2-3H,4-7H2,1H3 |
| Standard InChIKey | YUFPNTVTPKNZLN-UHFFFAOYSA-N |
| Physical State | Solid at room temperature |
| Solubility | Moderate in organic solvents |
Structural Features and Their Significance
The structural architecture of Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate includes several key features that influence its chemical reactivity and potential biological activity. The compound is built around a pyrido[2,3-d]pyrimidine core, which consists of a pyridine ring fused with a pyrimidine ring. This bicyclic heterocyclic system serves as the backbone of the molecule and contributes to its planar geometry and potential for π-stacking interactions.
Attached to this core structure are several functional groups that modify its properties:
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A chloro substituent at the 2-position, which enhances the compound's reactivity toward nucleophilic substitution reactions.
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A morpholine ring connected to the 4-position, introducing a basic nitrogen atom and a cyclic ether functionality that can participate in hydrogen bonding and other intermolecular interactions .
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A methyl ester group at the 7-position, which provides opportunities for further chemical modifications through hydrolysis or transesterification reactions.
The presence of the carboxylate group suggests potential participation in various chemical reactions, including esterification and nucleophilic substitution . Additionally, the chlorine atom at the 2-position is particularly reactive, potentially allowing for substitution reactions that could generate diverse derivatives of the parent compound . These structural features collectively contribute to the compound's chemical versatility and potential utility in medicinal chemistry and related fields.
Synthesis and Preparation Methods
General Approaches to Synthesis
The preparation of 2-chloro-4-substituted pyrimidines, which represent a related class of compounds, has been reported in various patents and publications. These syntheses typically involve selective substitution reactions followed by functional group modifications . The active nature of the chlorine atom at the 2-position can sometimes pose challenges in controlling the selectivity of substitution reactions, potentially leading to isomeric products that require careful separation and purification .
Patent-Described Synthetic Method
A patent describes an improved preparation method for 2-chloro-4-substituted pyrimidines compounds, which may be relevant to the synthesis of our target compound or structurally related derivatives. This method aims to achieve high reaction preference, effectively avoiding the generation of isomers and by-products in substitution reactions, thereby improving product yield and quality .
The patented approach involves a two-step process:
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In the first step, 2-methylthio-4-chloropyrimidine compounds undergo substitution reaction with an alkali in a suitable reaction solvent, producing intermediate 2-methylthio-4-substituted pyrimidines compounds .
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In the second step, these intermediates undergo chlorination reaction in another reaction solvent, yielding the desired 2-chloro-4-substituted pyrimidines compounds .
This method offers several advantages over traditional approaches, including higher reaction preference, reduced formation of isomers and by-products, improved product yield, and easier purification, resulting in superior product quality . While this patent focuses specifically on 2-chloro-4-methoxy-pyrimidine-ethyl formate, the principles and methodology might be adaptable to the synthesis of Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate or related compounds.
The reaction solvents and conditions are carefully selected to optimize the reaction outcomes. For the first substitution step, suitable solvents include triethylamine, pyridine, sodium carbonate, and others, while the second chlorination step typically employs solvents such as methylene dichloride, acetonitrile, toluene, or tetrahydrofuran (THF) . The chlorination reagents may include phosphorus oxychloride, thionyl chloride, sulphuryl chloride, or oxalyl chloride, depending on the specific requirements of the reaction .
Research Findings and Current Status
Available Data and Characterization
The characterization of Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate has primarily focused on its chemical identity and structural features. Spectroscopic and analytical data available include standard InChI notations, SMILES representations, and molecular formula confirmation . These parameters provide a foundation for identifying and distinguishing the compound in chemical databases and literature.
The compound's structural elucidation is supported by systematic nomenclature and standardized chemical identifiers, facilitating its recognition in research contexts. The Standard InChI key (YUFPNTVTPKNZLN-UHFFFAOYSA-N) serves as a unique identifier that encodes the compound's structural information in a machine-readable format . Similarly, the SMILES notation (O=C(OC)C1=NC2=NC(Cl)=NC(=C2C=C1)N3CCOCC3) provides a linear representation of the molecular structure, useful for computational chemistry and database searches .
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